molecular formula CSCl2<br>CCl2S B130339 Thiophosgene CAS No. 463-71-8

Thiophosgene

Cat. No. B130339
CAS RN: 463-71-8
M. Wt: 114.98 g/mol
InChI Key: ZWZVWGITAAIFPS-UHFFFAOYSA-N
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Description

Thiophosgene is a chemical compound that has been utilized as a reagent in various synthetic processes. It is known for its ability to act as a building block for stabilizers bearing different types of protecting fragments. For instance, thiophosgene can react with stabilizers that have a hydroxyl group to form chlorothiocarbonates, which can then react with other stabilizers to produce unsymmetrical thioesters with diverse protecting fragments . Additionally, thiophosgene has shown unusual reactivity in the synthesis of 2-chloroquin

Scientific Research Applications

1. Use in Synthesis of Light and UV Protecting Fragments

Thiophosgene serves as a reagent for connecting various light and UV protecting fragments. It reacts with stabilizers containing a hydroxyl group to produce chlorothiocarbonates, which can then react with other stabilizers to form unsymmetrical thioesters with different protecting fragments (Zakrzewski, 2005).

2. Synthesis of Thiourea Derivatives

It plays a crucial role in the green synthesis of symmetrical N, N'-disubstituted thiourea derivatives, which have significant medicinal chemistry applications. This synthesis process is more environmentally benign and energy-efficient compared to traditional methods (Kumavat et al., 2013).

3. Vibrational Dynamics Studies

Thiophosgene is a model system for studying photophysics, vibrational dynamics, and intersystem interaction effects. High-resolution synchrotron infrared spectroscopy has been used to study various fundamental bands of thiophosgene, contributing significantly to the understanding of molecular dynamics and structure (McKellar & Billinghurst, 2010; 2015).

4. Role in Synthesis of S=CF2

Thiophosgene is utilized in the synthesis of S=CF2, a compound finding applications in large-scale and late-stage synthetic processes. The reactivity of S=CF2 is mild, making it suitable for various synthetic applications (Scattolin, Pu, & Schoenebeck, 2018).

5. Exploration of Quantum Ergodicity

Research on thiophosgene near the dissociation threshold provides insights into quantum ergodicity, showing deviations from statistical models in intramolecular vibrational energy flow dynamics at high levels of excitations (Keshavamurthy, 2013).

6. Detection of Thiophenol

Thiophosgene has been used in the development of electrogenerated chemiluminescent chemodosimeters for the sensitive detection of thiophenol, a compound with various industrial and agricultural applications (Kim, Kim, & Hong, 2018).

7. Quantum Computation Modeling

In quantum computation, thiophosgene's rotation-vibration energy levels and transition dipoles have been used to model the execution of quantum gates with shaped laser pulses, demonstrating the feasibility of using polyatomic molecules in quantum computing (Weidinger & Gruebele, 2007).

Safety And Hazards

Thiophosgene is highly toxic . It is harmful if swallowed and causes skin irritation . It causes serious eye damage and is toxic if inhaled . It may cause respiratory irritation .

Future Directions

The detection of Thiophosgene in different areas is of paramount importance because it is highly volatile and very toxic . Researchers are trying to devise new methods by using nanostructures . Nanostructures are considered as promising chemical sensors .

properties

IUPAC Name

thiocarbonyl dichloride
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InChI

InChI=1S/CCl2S/c2-1(3)4
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InChI Key

ZWZVWGITAAIFPS-UHFFFAOYSA-N
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Canonical SMILES

C(=S)(Cl)Cl
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Molecular Formula

CCl2S, CSCl2
Record name THIOPHOSGENE
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DSSTOX Substance ID

DTXSID2060046
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Molecular Weight

114.98 g/mol
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Physical Description

Thiophosgene appears as a reddish liquid. Boiling point 73.5 °C. A severe eye irritant. May severely burn skin on contact. Very toxic by inhalation and by skin absorption., Red to reddish-yellow liquid with a sharp choking odor; [HSDB]
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Boiling Point

163 °F at 760 mmHg (USCG, 1999), 163 °F, 73 °C
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Solubility

Insoluble in water, soluble in ethanol and ethyl ether
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Density

1.513 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.508 @ 15 °C
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Vapor Pressure

116.0 [mmHg]
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Product Name

Thiophosgene

Color/Form

Reddish liquid, Reddish-yellow liquid

CAS RN

463-71-8
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophosgene

Citations

For This Compound
6,810
Citations
S SHARMA - Synthesis, 1978 - thieme-connect.com
Thiophosgene (CSCIZ. MW 114.98) is a red-yellow liquid with refractive index: 1.5442; d15: 1.509; bp 73.5. It is soluble in ether but decomposes in cold water and alcohols. Although …
Number of citations: 86 www.thieme-connect.com
H TILLES - The Chemistry of Organic Sulfur Compounds, 1966 - Elsevier
… The reaction of alcohols and phenols with thiophosgene produces chlorothionoformates or … produced when thiophosgene reacts with aliphatic diazo compounds. Thiophosgene reacts …
Number of citations: 3 www.sciencedirect.com
S Sharma - Sulfur reports, 1986 - Taylor & Francis
… of thiophosgene with spefial reference to its use in organic syntheses are reviewed. Thiophosgene is best … Thiophosgene is also used to prepare various inorganic complexes and in …
Number of citations: 10 www.tandfonline.com
S Khan, H Sajid, K Ayub, T Mahmood - Journal of Molecular Graphics and …, 2020 - Elsevier
… , phosgene and thiophosgene) are … in thiophosgene, the presence of sulfur atom with active lone pair also increases the strength of London dispersion forces among thiophosgene and …
Number of citations: 47 www.sciencedirect.com
H Okabe - The Journal of Chemical Physics, 1977 - pubs.aip.org
… thiophosgene–heptane mixtures. At 2537 Å the yield is unity over the pressure region 0.4–80 torr (0.05–10 kPa) of thiophosgene, … with a decrease in thiophosgene pressure and is 0.90±…
Number of citations: 61 pubs.aip.org
ER Heller, JO Richardson - Journal of the American Chemical …, 2021 - ACS Publications
The spin-crossover reaction of thiophosgene has drawn broad attention from both experimenters and theoreticians as a prime example of radiationless intramolecular decay via …
Number of citations: 15 pubs.acs.org
T Scattolin, M Pu, F Schoenebeck - Chemistry–A European …, 2018 - Wiley Online Library
… to thiophosgene. We performed a direct reactivity comparison of the coupling of thiophosgene … While this resulted in vigorous and uncontrolled reactivity for thiophosgene (see Figure 2) …
LO Brockway, JY Beach, L Pauling - Journal of the American …, 1935 - ACS Publications
Thiophosgene, -Methylhydroxylamine and Nitromethane1 … Thiophosgene.—The thiophosgene used was prepared by the chlorination of carbon disulfide and subsequent reduction, …
Number of citations: 121 pubs.acs.org
RM Pascual - Synlett, 2015 - thieme-connect.com
… Thiophosgene reacts with nucleophilic sites in a number of functional groups like amines, alcohols, phenols, thiols, … As a consequence, thiophosgene has many applications in organic …
Number of citations: 9 www.thieme-connect.com
N Vets, M Smet, W Dehaen - Tetrahedron letters, 2004 - Elsevier
… by reacting pentacene with readily available thiophosgene (Scheme 4). After trying several conditions, the best results were obtained using thiophosgene as a solvent while heating at …
Number of citations: 81 www.sciencedirect.com

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